![molecular formula C16H14N4O4 B2749855 5-(benzo[d][1,3]dioxol-5-ylamino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946203-66-3](/img/structure/B2749855.png)
5-(benzo[d][1,3]dioxol-5-ylamino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Description
Scientific Research Applications
Synthetic Pathways and Derivatives
The exploration of 5-(benzo[d][1,3]dioxol-5-ylamino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione in scientific research encompasses its synthesis and potential as a precursor for various chemical derivatives. Research demonstrates innovative synthetic pathways involving this compound, emphasizing its versatility and potential in medicinal chemistry and material science.
One notable study discusses the modification of the Hantzsch reaction, which facilitates the synthesis of pyrido[2,3-d]pyrimidin-2,4-diones. This method illustrates a novel approach to accessing a wide array of derivatives, hinting at possible applications in developing pharmacologically active compounds (Dzvinchuk & Lozinskii, 2007).
Photophysical Properties and Sensing Applications
Research into the photophysical properties of pyrimidine derivatives, including those structurally related to this compound, has opened new avenues for their application in sensing technologies. A study on pyrimidine-phthalimide derivatives showcases their potential in developing novel colorimetric pH sensors, leveraging their solid-state fluorescence emission and solvatochromism (Yan et al., 2017). These findings suggest the broader applicability of similar compounds in environmental monitoring and diagnostic assays.
properties
IUPAC Name |
5-(1,3-benzodioxol-5-ylamino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4/c1-19-14-13(15(21)20(2)16(19)22)10(5-6-17-14)18-9-3-4-11-12(7-9)24-8-23-11/h3-7H,8H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZZAJSULBOKAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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